6-bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

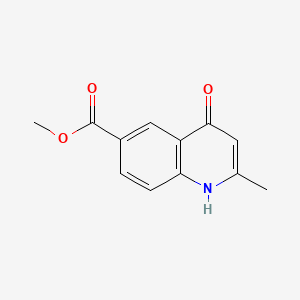

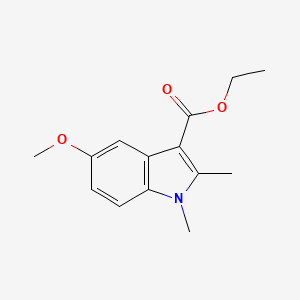

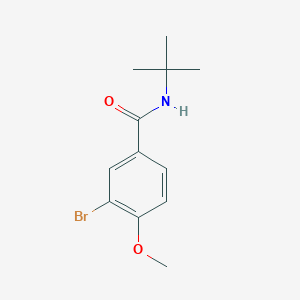

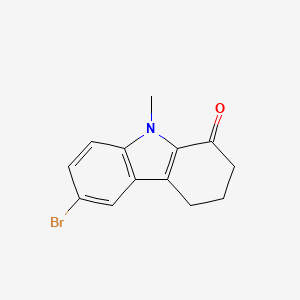

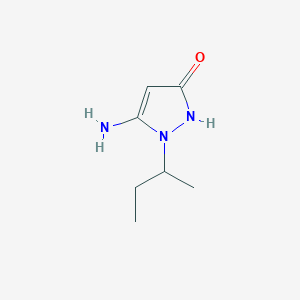

6-bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a chemical compound with the linear formula C13 H12 Br N O . It has gained widespread attention in scientific research due to its various biological properties and potential applications in numerous industries.

Synthesis Analysis

The synthesis of 6-bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one involves direct regioselective oxygenation of 2,3,4,9-tetrahydro-1H-carbazoles . The starting tetrahydrocarbazoles that differed by the type and position of substituents in the aromatic ring were obtained in reactions of substituted phenylhydrazines with cyclohexanone according to the Fischer method .Molecular Structure Analysis

The molecular structure of 6-bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one consists of a carbazole derivative with a bromine atom at the 6th position and a methyl group at the 9th position .Chemical Reactions Analysis

The chemical reactions involving 6-bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one are primarily oxidation reactions . The nature of the selected oxidant determines whether 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones are obtained .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one include a molecular weight of 264.12 g/mol. The compound is soluble, with a Log S (ESOL) of -3.92 .Scientific Research Applications

Antibacterial Applications

The compound has been studied for its potential antibacterial properties. Researchers have explored its efficacy against various bacterial strains, aiming to develop new antibacterial agents that can overcome resistance to current antibiotics .

Antifungal Activity

Similar to its antibacterial uses, “6-bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one” has been investigated for antifungal applications. This includes the treatment of fungal infections that affect humans, animals, and crops .

Anticancer Research

This compound has shown promise in anticancer research, particularly in the synthesis of novel chemotherapeutic agents. Its ability to inhibit the growth of cancer cells is a significant area of study, with the potential for developing targeted cancer therapies .

Metabolic Disorder Treatments

Research has indicated that derivatives of this compound may have hypoglycemic and hypolipidemic effects, which could be beneficial in treating metabolic disorders such as diabetes and hyperlipidemia .

Chemical Synthesis and Functionalization

“6-bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one” serves as a key intermediate in the chemical synthesis of various heterocyclic compounds. Its functionalization has been explored to create a wide range of pharmacologically active molecules .

Neurological Studies

The compound’s structure is similar to that of certain alkaloids, which are known to interact with the central nervous system. This makes it a candidate for the development of drugs that could potentially treat neurological disorders .

properties

IUPAC Name |

6-bromo-9-methyl-3,4-dihydro-2H-carbazol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-15-11-6-5-8(14)7-10(11)9-3-2-4-12(16)13(9)15/h5-7H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCOAJQVJZTOEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C3=C1C(=O)CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501213855 |

Source

|

| Record name | 6-Bromo-2,3,4,9-tetrahydro-9-methyl-1H-carbazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501213855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | |

CAS RN |

59514-19-1 |

Source

|

| Record name | 6-Bromo-2,3,4,9-tetrahydro-9-methyl-1H-carbazol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59514-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2,3,4,9-tetrahydro-9-methyl-1H-carbazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501213855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1268948.png)